(R)-3-Boc-aminopiperidine

Catalog No.
S670511
CAS No.
309956-78-3
M.F
C10H20N2O2
M. Wt
200.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-Boc-aminopiperidine

CAS Number

309956-78-3

Product Name

(R)-3-Boc-aminopiperidine

IUPAC Name

tert-butyl N-[(3R)-piperidin-3-yl]carbamate

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-6-11-7-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m1/s1

InChI Key

WUOQXNWMYLFAHT-MRVPVSSYSA-N

SMILES

CC(C)(C)OC(=O)NC1CCCNC1

Synonyms

(3R)-3-Piperidinyl-carbamic Acid 1,1-Dimethylethyl Ester; (3R)-3-[((tert-Butyloxycarbonyl)amino)]piperidine; (R)-3-(tert-Butoxycarbonylamino)piperidine; (R)-3-[(tert-Butoxycarbonyl)amino]piperidine; (R)-3-[(tert-Butyloxycarbonyl)amino]piperidine; (R)

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCNC1

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCNC1

(R)-3-Boc-aminopiperidine, also known by its chemical name tert-butyl (3R)-1-aminopiperidine-3-carboxylate, is an important organic compound with the molecular formula C10_{10}H20_{20}N2_2O2_2 and a molecular weight of approximately 200.28 g/mol. This compound appears as a white crystalline powder with a melting point ranging from 121.0 to 125.0 °C and is soluble in organic solvents such as ethanol and methanol . It serves as a significant intermediate in the synthesis of various pharmaceutical agents, notably liraglutide and alogliptin benzoate, which are utilized in the treatment of type 2 diabetes .

That are pivotal for its application in organic synthesis. Notably, it can undergo:

  • Amide Formation: Reacting with carboxylic acids to form amides.
  • Deprotection Reactions: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions to yield the corresponding amine.
  • Coupling Reactions: It can be coupled with various electrophiles to form more complex molecules.

These reactions are essential for the development of more advanced pharmaceuticals and agrochemicals.

The biological activity of (R)-3-Boc-aminopiperidine is primarily linked to its role as an intermediate in the synthesis of bioactive compounds. For instance, derivatives of this compound have been shown to exhibit potent inhibition of dipeptidyl peptidase IV, an enzyme involved in glucose metabolism, making them relevant in diabetes treatment . Additionally, compounds derived from (R)-3-Boc-aminopiperidine have been investigated for their potential anti-inflammatory and anti-cancer properties.

The synthesis of (R)-3-Boc-aminopiperidine can be achieved through multiple routes:

  • Starting from N-Cbz-3-piperidinecarboxylic acid:
    • Chiral resolution using R-phenyl ethylamine.
    • Acid amide condensation with ammonia.
    • Hoffman degradation followed by Boc protection using di-tert-butyl dicarbonate.
    • Final deprotection yields (R)-3-Boc-aminopiperidine .
  • Alternative methods:
    • Utilizing D-ornithine hydrochloride and subsequent reactions involving sodium methoxide can also lead to the formation of this compound .

These methods highlight the versatility and accessibility of (R)-3-Boc-aminopiperidine in synthetic organic chemistry.

(R)-3-Boc-aminopiperidine is primarily used as:

  • Pharmaceutical Intermediate: Essential for synthesizing diabetes medications like liraglutide and alogliptin benzoate.
  • Organic Synthesis: Acts as a building block in the development of various organic compounds.

Its role in drug discovery and development underscores its significance in medicinal chemistry.

Studies on (R)-3-Boc-aminopiperidine often focus on its interactions with biological targets, particularly enzymes involved in metabolic pathways. For example, research has shown that derivatives can selectively inhibit dipeptidyl peptidase IV, influencing glucose regulation in diabetic models . Additionally, investigations into its binding affinities with other proteins may reveal further therapeutic potentials.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with (R)-3-Boc-aminopiperidine. Here are some notable examples:

Compound NameStructure TypeUnique Features
LiraglutidePeptide analogLong-acting GLP-1 receptor agonist
AlogliptinDipeptidyl peptidase IV inhibitorSelective DPP-IV inhibitor for diabetes treatment
Tert-butyl piperidinePiperidine derivativeUsed as a general intermediate in organic synthesis

(R)-3-Boc-aminopiperidine stands out due to its specific role as an intermediate that facilitates the synthesis of these therapeutically important compounds while maintaining unique reactivity profiles that differentiate it from other similar piperidine derivatives.

XLogP3

1.1

Appearance

Powder

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (86.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (13.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (84.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Wikipedia

(R)-3-(Boc-Amino)piperidine

Dates

Modify: 2023-08-15

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